molecular formula C5H4INO2 B3372890 5-Iodofuran-2-carboxamide CAS No. 93104-84-8

5-Iodofuran-2-carboxamide

Cat. No.: B3372890
CAS No.: 93104-84-8
M. Wt: 237 g/mol
InChI Key: AKKFGWSPAALKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodofuran-2-carboxamide is a chemical building block of significant interest in medicinal chemistry and drug discovery. The core furan-2-carboxamide scaffold is a privileged structure in the design of biologically active compounds, demonstrating a wide array of therapeutic potentials . Research highlights that furan-2-carboxamide derivatives exhibit promising antibiofilm activity against opportunistic pathogens like Pseudomonas aeruginosa , with some analogs showing over 58% inhibition of biofilm formation by potentially interfering with the LasR quorum-sensing system . Furthermore, structurally related furan-2-carboxamide derivatives have been identified as novel microtubule-stabilizing agents, which induce mitotic arrest and potentiate apoptosis in cancer cells, positioning this chemotype as a valuable scaffold in anticancer research . The iodine atom on the furan ring provides a versatile synthetic handle for further chemical elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the construction of more complex 5-aryl-furan-2-carboxamide derivatives for structure-activity relationship (SAR) studies . This makes this compound a key intermediate in exploring new chemical space for developing potential therapeutic agents targeting infections, cancer, and cardiovascular diseases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKFGWSPAALKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364194
Record name 5-iodofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93104-84-8
Record name 5-iodofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Applications and Development Trajectories in Chemical Sciences

Role as a Versatile Chemical Synthon for Heterocyclic Libraries

5-Iodofuran-2-carboxamide serves as a valuable building block, or synthon, in the synthesis of diverse collections of heterocyclic compounds known as libraries. The furan-2-carboxamide core is a recognized scaffold in medicinal chemistry, and the presence of the iodine atom at the 5-position provides a reactive handle for introducing molecular diversity. This is crucial for diversity-oriented synthesis, an approach that aims to create a wide range of molecular structures to explore new chemical and biological spaces. nih.gov

The iodine atom can be readily substituted or used in various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. These reactions allow for the attachment of a wide array of different chemical groups (e.g., aryl, alkyl, alkynyl groups) at the 5-position of the furan (B31954) ring. This versatility enables the systematic modification of the molecule's structure, which is a cornerstone of creating chemical libraries for drug discovery and other applications. For instance, synthetic routes have been developed for producing 2,5-disubstituted 3-iodofurans, which can be further elaborated into more complex trisubstituted furans. organic-chemistry.org The general synthesis of furan-2-carboxamides often involves coupling an activated carboxylic acid with an amine, a process that itself allows for significant variation. nih.gov By starting with the 5-iodo variant, chemists can first build the core amide structure and then use the iodine as a site for late-stage functionalization, greatly expanding the number and variety of compounds that can be produced from a single precursor.

Table 1: Common Cross-Coupling Reactions Utilizing Aryl Iodides

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki CouplingOrganoboron compound (e.g., boronic acid)Palladium(0) complex and a baseCarbon-Carbon (Aryl-Aryl)
Stille CouplingOrganotin compound (stannane)Palladium(0) complexCarbon-Carbon (Aryl-Aryl/Vinyl)
Sonogashira CouplingTerminal alkynePalladium(0) complex and a copper(I) saltCarbon-Carbon (Aryl-Alkynyl)
Heck CouplingAlkenePalladium(0) or Palladium(II) complex and a baseCarbon-Carbon (Aryl-Vinyl)
Buchwald-Hartwig AminationAminePalladium(0) or Palladium(II) complex and a baseCarbon-Nitrogen (Aryl-Amine)

Exploration in Material Science for Functional Polymers and Organic Electronics

The furan scaffold is increasingly being investigated for applications in material science, particularly in the field of organic electronics. ntu.edu.sg Furan-containing conjugated polymers are of interest because furan is an electron-rich heterocycle that can be derived from renewable biomass sources. ntu.edu.sg These materials are being explored for use in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net

This compound can be considered a potential monomer or precursor for such functional materials. The iodine atom is a key feature, enabling polymerization through cross-coupling reactions. For example, Yamamoto or Suzuki polycondensation reactions can be used to link these monomer units together, forming conjugated polymers. The carboxamide group can influence the polymer's properties, such as solubility, processability, and intermolecular interactions (e.g., through hydrogen bonding), which are critical for film formation and device performance. While specific details on polymers derived directly from this compound are not extensively documented, the synthetic strategies for creating furan-based conjugated polymers provide a clear trajectory for its potential use. ntu.edu.sgresearchgate.net The ability to functionalize the furan ring allows for the tuning of electronic properties like the band gap, which is essential for optimizing performance in electronic applications. ntu.edu.sg

Application in Ligand Design for Catalysis and Coordination Chemistry

The structure of this compound contains multiple potential coordination sites (the furan oxygen, the amide oxygen, and the amide nitrogen), making the furan-2-carboxamide scaffold a candidate for ligand design in coordination chemistry and catalysis. researchgate.net Ligands are crucial components of catalysts, influencing their activity, selectivity, and stability. rsc.org The design of new ligands is a central theme in the development of more efficient catalytic processes. uni-wuerzburg.de

The this compound molecule can be modified to create more complex ligands. The iodine atom allows for the introduction of other donor groups, such as phosphines or other heterocycles, through cross-coupling reactions. researchgate.net This modular approach allows for the synthesis of extensive ligand libraries where properties can be finely tuned. researchgate.net For example, phosphinoferrocene (B6310582) carboxamides have been shown to be versatile ligands for palladium(II) complexes, demonstrating the utility of the carboxamide scaffold in coordination chemistry. researchgate.net Furthermore, polycarboxylate ligands, which share functional similarities with carboxamides, are widely used to construct coordination polymers and metal-organic frameworks (MOFs) with diverse structural topologies and catalytic activities. nih.gov The ability to create ligands with specific electronic and steric properties is key to developing catalysts for challenging chemical transformations.

Contribution to Medicinal Chemistry Research and Drug Design Methodologies

Rational drug design involves the iterative process of designing and synthesizing new molecules with improved biological activity based on an understanding of their target. nih.gov this compound is an excellent starting point for such endeavors. The defined structure of the furan-2-carboxamide core allows for systematic modifications to probe chemical interactions with a biological target.

The iodine at the 5-position is particularly useful for creating a library of analogs. By replacing the iodine with different functional groups, medicinal chemists can modulate properties such as:

Steric hindrance: Introducing bulky or small groups to probe the size and shape of a binding pocket.

Electronic properties: Adding electron-donating or electron-withdrawing groups to alter the molecule's charge distribution and potential for electrostatic or pi-stacking interactions. mdpi.com

Hydrogen bonding capacity: Incorporating groups that can act as hydrogen bond donors or acceptors.

This approach has been applied to various heterocyclic scaffolds. For instance, the design of nitrofurantoin (B1679001) analogs bearing a furan scaffold aimed to develop new antibacterial agents. researchgate.net Similarly, the synthesis of 5-aryl-pyridone-carboxamides as kinase inhibitors highlights a process of iterative template modification to improve potency and selectivity. semanticscholar.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity. mans.edu.eg These studies are essential for optimizing lead compounds into drug candidates. The generation of a library of analogs from a parent molecule like this compound is the first step in an SAR campaign.

By synthesizing derivatives where the iodo group is replaced by various substituents and testing their biological activity, researchers can build a detailed SAR model. For example, SAR studies on furan-2-carboxamide derivatives as antibiofilm agents revealed that certain modifications led to significant activity, while others did not. nih.gov In other studies on different carboxamide series, modifications to various parts of the molecule were shown to be crucial for potency and selectivity. nih.govnih.gov

Table 2: Hypothetical SAR Data for 5-Substituted Furan-2-Carboxamide Analogs

Substituent at 5-position (R)Hypothetical Biological Activity (e.g., IC50 in µM)SAR Interpretation
-I (Iodine)10.5Baseline activity of the starting synthon.
-H (Hydrogen)> 50A substituent larger than hydrogen is required for activity.
-CH3 (Methyl)8.2Small alkyl group is tolerated and slightly improves activity.
-Ph (Phenyl)1.5Aromatic ring significantly enhances potency, suggesting a hydrophobic pocket.
-C≡CH (Ethynyl)5.3Linear group is well-tolerated, suggesting a narrow binding channel.
-NH2 (Amino)25.1Polar group reduces activity, suggesting the pocket is hydrophobic.

Note: The data in this table is illustrative and does not represent actual experimental results.

Understanding a compound's mechanism of action (MoA) at the molecular level is critical for drug development. pioneerpublisher.com This often involves identifying the specific biological target, such as an enzyme or receptor, and characterizing the binding interactions. nih.gov

For furan-2-carboxamide derivatives, MoA studies have suggested potential targets. In research on their antibiofilm properties against Pseudomonas aeruginosa, molecular docking studies proposed that these compounds could bind to the LasR protein, a key regulator of virulence. nih.gov This type of computational analysis helps to visualize how the molecule fits into the active site of a protein and which interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex.

Enzyme inhibition is a common mechanism for many drugs. nih.gov Inhibitors can be classified based on how they interact with the enzyme and its substrate (e.g., competitive, noncompetitive, or uncompetitive). nih.gov Kinetic assays are used to determine the type of inhibition and the inhibitor's potency (often expressed as an inhibition constant, Kᵢ). scispace.com For a novel series of compounds derived from this compound, researchers would typically perform such assays against a hypothesized enzyme target to elucidate the precise mechanism of inhibition. nih.govnih.gov

Green Chemistry Approaches for Synthesis and Derivatization

The development of environmentally benign chemical processes is a central goal of modern chemical science. For heterocyclic compounds such as this compound, this involves a shift away from traditional synthetic methods that often rely on harsh reagents and petroleum-based feedstocks. Instead, the focus is on creating sustainable pathways that utilize renewable resources, employ catalytic systems to improve efficiency, and minimize waste generation. Research in this area targets both the initial synthesis of the furan-carboxamide core and its subsequent functionalization, such as iodination, through greener methodologies.

Sustainable Synthetic Routes for this compound

The sustainable synthesis of this compound is conceptually approached in two main stages: the formation of the core furan-2-carboxamide structure from renewable precursors, and the subsequent iodination of the furan ring at the C5 position using green chemistry principles. While specific, integrated green routes for this exact molecule are still an emerging area of research, the foundational steps are well-supported by advancements in the synthesis of furan derivatives.

The primary precursor for the furan-2-carboxamide scaffold is 2-furoic acid, which can be derived from furfural. Furfural is a key platform chemical produced commercially from the dehydration of C5 sugars (like xylose) found in abundant, non-edible lignocellulosic biomass such as agricultural residues. google.com The conversion of 2-furoic acid to the carboxamide can be achieved through various amidation techniques that are being optimized to align with green chemistry metrics, for instance, by using catalytic methods that avoid stoichiometric activating agents and hazardous solvents.

Another sustainable approach involves the carbonate-promoted C-H carboxylation of 2-furoic acid to produce Furan-2,5-dicarboxylic acid (FDCA), a significant bio-based monomer. While this leads to a dicarboxylic acid, the underlying principle of activating the C5 position of a furan ring demonstrates a pathway that could be adapted for other functionalizations. The table below summarizes catalytic systems relevant to the synthesis and derivatization of the furan core, highlighting the trend toward sustainable practices.

Reaction StepPrecursorProductCatalytic SystemKey Green Advantage
DehydrationXylose (from Hemicellulose)FurfuralSolid acid catalysts, Biphasic solvent systemsUtilization of inedible biomass; easier product separation. google.com
OxidationFurfural2-Furoic AcidSupported metal catalysts (e.g., Au, Pd) with O2 or H2O2Avoidance of stoichiometric, hazardous oxidizing agents.
Amidation2-Furoic AcidFuran-2-carboxamideEnzymatic or chemo-catalytic direct amidationHigh selectivity, mild conditions, and reduced waste from protecting groups.
Carboxylation2-Furoic AcidFuran-2,5-dicarboxylic acid (FDCA)Alkali Carbonate (e.g., K2CO3/Cs2CO3) under CO2Uses CO2 as a C1 source, high atom economy, solvent-free.

For the final iodination step, green approaches would favor electrochemistry or the use of molecular iodine with a catalytic oxidant over traditional methods that may use harsher iodinating agents, thereby reducing waste and improving safety.

Utilization of Biomass-Derived Precursors in Furan Chemistry

The foundation of green furan chemistry lies in its direct connection to renewable biomass. frontiersin.org Lignocellulose, the most abundant form of terrestrial biomass, and chitin (B13524), the second most abundant, serve as the primary feedstocks. researchgate.netrsc.org These biopolymers are broken down into simpler platform molecules, primarily C5 and C6 sugars, which are then catalytically converted into versatile furan intermediates.

5-Hydroxymethylfurfural (HMF), derived from C6 sugars (like fructose (B13574) and glucose), is a cornerstone of bio-based chemical production. nih.govresearchgate.net HMF is a highly functionalized molecule that can be transformed into a wide array of derivatives, including 2,5-furandicarboxylic acid (FDCA), which is a bio-based substitute for petroleum-derived terephthalic acid used in polyester (B1180765) production. mdpi.com Catalytic strategies have been developed for the selective production of intermediates like 5-formylfuran-2-carboxylic acid (FFCA) from HMF, showcasing precise control over oxidation states using catalysts such as supported gold nanoparticles. tue.nltue.nl

Chitin offers a unique pathway to nitrogen-containing furan derivatives. It can be hydrolyzed to N-acetylglucosamine (GlcNAc), which upon dehydration, yields nitrogen-containing furans like 3-acetamido-5-acetylfuran (B13792600) (3A5AF). rsc.org This route is particularly relevant as it introduces the nitrogen atom required for carboxamides directly from the biomass source, potentially streamlining the synthesis of compounds like this compound by starting with a nitrogen-functionalized furan core. rsc.org The development of one-pot reactions that couple chitin hydrolysis with dehydration is a key research goal to make this pathway economically viable. rsc.org

The table below outlines key biomass precursors and the primary furan platform chemicals derived from them.

Biomass SourcePrimary ComponentDerived Platform ChemicalPotential Relevance to this compound
Agricultural Residue (e.g., corn stover, bagasse)Hemicellulose (Xylans)FurfuralDirect precursor to the furan-2-carboxylic acid core. google.com
Cellulosic Biomass, Starch, InulinCellulose (Glucose), Fructose5-Hydroxymethylfurfural (HMF)Versatile intermediate for producing 2,5-disubstituted furans. researchgate.net
Crustacean Shells, FungiChitinN-acetylglucosamine (GlcNAc)Source for nitrogen-containing furans, a sustainable route for the amide group. rsc.org

These biomass-to-furan pathways are central to the principles of a sustainable biorefinery, where renewable feedstocks are converted into a portfolio of valuable chemicals, reducing reliance on fossil fuels and promoting a circular economy. frontiersin.orgmdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Catalytic Systems for Functionalization

The functionalization of the furan (B31954) core is paramount to diversifying the derivatives of 5-Iodofuran-2-carboxamide and tailoring its properties for specific applications. Future research will undoubtedly focus on the development of novel and more efficient catalytic systems to achieve this. A significant area of exploration lies in the advancement of cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. nih.govnih.govyoutube.com These palladium-catalyzed methods have already proven effective for creating carbon-carbon and carbon-heteroatom bonds in furan derivatives and will continue to be optimized for higher yields and milder reaction conditions. nih.govmdpi.commdpi.com

Moreover, the use of more sustainable and cost-effective catalysts is a growing trend. Research into iodine-catalyzed synthesis of substituted furans offers a promising, environmentally friendly alternative to traditional transition metal catalysts. organic-chemistry.orgchemrxiv.orgacs.org The mechanism, often involving an enol tautomerization pathway enhanced by the acidity of an iodine intermediate, allows for the formation of highly substituted furans under mild, solvent-free conditions. organic-chemistry.org

Future efforts will also likely concentrate on the C-H functionalization of the furan ring, a strategy that avoids the need for pre-functionalized starting materials. researchgate.net While the inherent sensitivity of furan derivatives to harsh reaction conditions presents a challenge, the development of robust catalytic systems will be crucial for the selective modification of the furan core. researchgate.net

Table 1: Comparison of Catalytic Strategies for Furan Functionalization

Catalytic StrategyCommon CatalystsKey AdvantagesFuture Research Focus
Cross-Coupling Reactions Palladium complexesHigh reliability and versatility for C-C and C-heteroatom bond formation. nih.govDevelopment of more active and stable catalysts, milder reaction conditions, and expansion of substrate scope.
Iodine Catalysis Molecular IodineInexpensive, non-toxic, and allows for solvent-free reactions at ambient temperatures. organic-chemistry.orgchemrxiv.orgExpanding the reaction scope, improving selectivity, and exploring applications in complex molecule synthesis.
C-H Functionalization Rhodium, PalladiumAtom-economical and avoids pre-functionalization steps.Overcoming the challenge of substrate stability and achieving high regioselectivity. researchgate.net

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is set to play an increasingly vital role in understanding and predicting the properties of this compound. Density Functional Theory (DFT) calculations have already been employed to investigate the electronic properties, molecular structure, and reactivity of furan and thiophene-based compounds. rsc.orgtandfonline.com Future research will leverage more advanced computational models to provide deeper insights into the behavior of this compound.

These predictive models can be used to:

Elucidate Reaction Mechanisms: DFT calculations can help to map out the energy profiles of reaction pathways, providing valuable information for optimizing catalytic processes. organic-chemistry.orgchemrxiv.org

Predict Spectroscopic Properties: Computational methods can accurately predict NMR and Raman spectra, aiding in the characterization of new derivatives. rsc.org

Screen for Biological Activity: Molecular docking studies can be used to predict the binding affinity of this compound derivatives with biological targets, accelerating the drug discovery process. tandfonline.com

The synergy between experimental work and computational modeling will be essential for the rational design of new molecules with desired functionalities.

Exploration of Supramolecular Architectures and Self-Assembly

The presence of an iodine atom in this compound opens up exciting possibilities in the realm of supramolecular chemistry and crystal engineering. ub.eduresearchgate.net The iodine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined architectures. nih.govnih.govmdpi.com

Future research in this area will focus on:

Designing Novel Supramolecular Synthons: Investigating how the interplay of halogen bonds, hydrogen bonds (from the carboxamide group), and π-π stacking interactions can be used to create predictable and robust supramolecular structures.

Controlling Crystal Packing: Utilizing crystal engineering principles to design materials with specific physical properties, such as solubility and polymorphism, which are critical in the pharmaceutical industry. researchgate.net

Fabricating Functional Materials: Exploring the potential of self-assembled structures of this compound derivatives in areas such as nanotechnology and materials science. The self-assembly of similar iodinated compounds has been shown to lead to the formation of hydrogels and other ordered nanomaterials. nih.govnih.gov

The ability to control the organization of molecules at the supramolecular level is a key step towards the development of advanced materials with tailored functions.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry, and their application to the study of this compound is a promising future direction. rjptonline.orgresearchgate.netosti.gov These technologies can be used to accelerate the discovery and optimization of this compound and its derivatives in several ways:

Predicting Chemical Reactivity: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. nih.govyoutube.com This can save significant time and resources in the laboratory by identifying promising reaction conditions before any experiments are performed. ML models can also be developed to predict the reactivity of halogenated compounds. nih.gov

Designing Synthetic Routes: AI-powered tools can analyze the structure of a target molecule and propose efficient synthetic routes, taking into account factors such as the availability of starting materials and the yield of each step. nih.govbiopharmatrend.com

Predicting Physicochemical and Biological Properties: Machine learning models can be built to predict a wide range of properties, from solubility and toxicity to biological activity, based on the molecular structure of a compound. researchgate.netfnasjournals.com This allows for the rapid screening of large virtual libraries of this compound derivatives to identify candidates with the most promising profiles.

The integration of AI and ML into the research workflow will undoubtedly lead to a more efficient and data-driven approach to the development of new applications for this compound.

Collaborative Research Across Disciplines to Expand Chemical Utility

The diverse potential applications of this compound, from medicine to materials science, necessitate a collaborative research approach. europub.co.uk Future progress will depend on the synergy between chemists, biologists, physicists, and engineers.

Interdisciplinary collaborations will be crucial for:

Medicinal Chemistry: Organic chemists can synthesize new derivatives, while biochemists and pharmacologists can evaluate their biological activity against various diseases. The antibiofilm and antibacterial properties of furan-2-carboxamides have already been a subject of such interdisciplinary studies. nih.govresearchgate.netnih.gov

Materials Science: Chemists can design and synthesize novel self-assembling systems based on this compound, while materials scientists can characterize their physical properties and explore their potential in areas like electronics and nanotechnology.

Biomedical Applications: The development of furan-based compounds for biomedical applications, such as in the creation of biomaterials and for drug delivery, is an active area of research that benefits from the expertise of multiple scientific fields. europub.co.uk

By fostering a collaborative environment, researchers can bridge the gap between fundamental chemical research and real-world applications, ensuring that the full potential of this compound is realized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Iodofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves iodination of furan-2-carboxamide precursors using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. Key variables include:

  • Temperature : Elevated temperatures (80–120°C) may enhance reactivity but risk decomposition.
  • Catalysts : Lewis acids (e.g., FeCl₃) can improve regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates .
    • Validation : Confirm purity via HPLC (>95%) and structural identity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Key parameters :

  • Solubility : Test in water, DMSO, and ethanol using shake-flask methods.
  • Stability : Monitor degradation under UV light, heat, or varying pH via accelerated stability studies .
  • LogP : Determine octanol-water partition coefficients experimentally or via computational tools (e.g., PubChem’s XLogP3) .
    • Documentation : Report all data with error margins and replicate counts to ensure reproducibility .

Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?

  • Screening framework :

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ calculations .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, including positive controls (e.g., doxorubicin) .
    • Data interpretation : Normalize results to solvent controls and validate with dose-response curves .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target specificity?

  • Approaches :

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to proteins (e.g., kinases, GPCRs) .
  • QSAR modeling : Corrogate structural features (e.g., iodine’s electron-withdrawing effects) with activity data to design analogs .
    • Validation : Cross-check predictions with experimental IC₅₀ values and crystallographic data (if available) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Troubleshooting steps :

Re-evaluate model parameters : Adjust force fields or solvation models in docking simulations.

Experimental replication : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Meta-analysis : Compare results with structurally related iodinated furans (e.g., 5-iodo-2-furoic acid derivatives) in public databases (PubChem, ChEMBL) .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogen (Br, Cl), alkyl, or aryl modifications at the furan 5-position.
  • Activity mapping : Test analogs against a panel of biological targets to identify critical pharmacophores .
    • Data presentation : Use tables to correlate substituents with bioactivity (example below):
DerivativeSubstituentIC₅₀ (μM)Target
5-Iodo Iodine0.45Kinase X
5-Bromo Bromine1.20Kinase X
5-Methyl Methyl>10Kinase X
  • Statistical analysis : Apply ANOVA to assess significance of structural changes .

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

  • Best practices :

  • Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, mixing speed).
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Batch documentation : Record lot numbers, storage conditions, and stability timelines .

Data Management and Reporting

Q. How should researchers document and archive spectral data for this compound?

  • Standards :

  • NMR : Report chemical shifts (δ in ppm), multiplicity, and coupling constants (JJ).
  • HRMS : Include molecular ion ([M+H]⁺) and fragmentation patterns .
    • Repositories : Deposit raw data in institutional repositories or public platforms (e.g., Zenodo) with DOI assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodofuran-2-carboxamide
Reactant of Route 2
5-Iodofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.